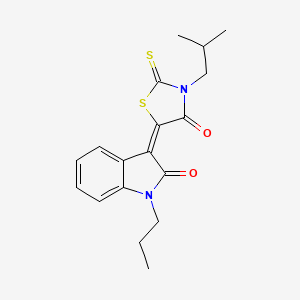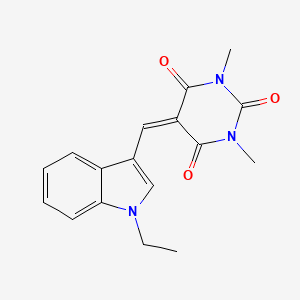![molecular formula C27H32N2O4 B11632626 1-[3-(dimethylamino)propyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11632626.png)
1-[3-(dimethylamino)propyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(dimethylamino)propyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
The synthesis of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic routes typically involve the following steps:
Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors to form the pyrrolidine ring. Common reagents used in this step include strong bases and solvents like tetrahydrofuran (THF).
Introduction of the Dimethylamino Group: The dimethylamino group is introduced through nucleophilic substitution reactions, often using dimethylamine as the nucleophile.
Benzoylation: The benzoyl group is introduced through acylation reactions, often using benzoyl chloride in the presence of a base like pyridine.
Alkylation: The prop-2-en-1-yloxy group is introduced through alkylation reactions, using appropriate alkyl halides and bases.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems.
Analyse Des Réactions Chimiques
1-[3-(dimethylamino)propyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions, often using alkyl halides or acyl chlorides.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[3-(dimethylamino)propyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of diseases involving abnormal cell proliferation.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparaison Avec Des Composés Similaires
1-[3-(dimethylamino)propyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one can be compared with similar compounds, such as:
This compound: This compound has similar functional groups but may differ in the position or nature of substituents.
This compound: This compound has a similar core structure but different substituents, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C27H32N2O4 |
|---|---|
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H32N2O4/c1-6-16-33-22-13-12-21(17-19(22)3)25(30)23-24(20-10-8-18(2)9-11-20)29(27(32)26(23)31)15-7-14-28(4)5/h6,8-13,17,24,30H,1,7,14-16H2,2-5H3/b25-23+ |
Clé InChI |
NJASEHCDFKCQIN-WJTDDFOZSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OCC=C)C)\O)/C(=O)C(=O)N2CCCN(C)C |
SMILES canonique |
CC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OCC=C)C)O)C(=O)C(=O)N2CCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632543.png)


![3-ethyl-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11632548.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B11632550.png)
![Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-[(cyclopropylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11632564.png)


![(5Z)-5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B11632582.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11632590.png)
![2-[(quinazolin-4-ylsulfanyl)methyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B11632598.png)
![2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632604.png)
![3-benzyl-4,7-dimethyl-5-[(4-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B11632607.png)
![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B11632612.png)
